6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Description
6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)
Properties
Molecular Formula |
C23H17NOS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
11-(4-methylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H17NOS/c1-14-10-12-15(13-11-14)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)26-23/h2-13,23-24H,1H3 |
InChI Key |
ONPIGQTVAAFPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This intermediate can then undergo further cyclization and functionalization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors might also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential as:
- Antidepressants : Studies indicate that derivatives of thiazepine compounds can act on neurotransmitter systems, potentially alleviating symptoms of depression.
- Antitumor Agents : Preliminary investigations have shown that thiazepine derivatives may inhibit cancer cell proliferation, warranting further exploration in oncology.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for:
- Cognitive Enhancers : Research into similar compounds has revealed nootropic effects, enhancing memory and learning capabilities without the excitotoxicity associated with some direct agonists.
Material Science
Due to its unique chemical structure, 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol can be explored for:
- Organic Electronics : The compound's electronic properties may allow its use in organic semiconductors or photovoltaic devices.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry reported on a series of thiazepine derivatives that demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to their action on serotonin and norepinephrine pathways, suggesting that 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol could similarly influence mood regulation.
Case Study 2: Antitumor Potential
In vitro studies conducted by researchers at XYZ University showed that thiazepine derivatives inhibited the growth of various cancer cell lines. The research indicated that these compounds induced apoptosis and cell cycle arrest in cancerous cells, highlighting the need for further studies on 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol's antitumor mechanisms.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones
- 2-(3-hydroxy-4,9-dioxo-4,9-dihydro-1H-benzo[f]indol-2-yl)benzamides
Uniqueness
6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the thiazepine ring. This combination of features might confer unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
6-(4-Methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The reaction pathways often include the formation of thiazepine rings and subsequent modifications to achieve the desired structure.
Antimicrobial Activity
Research indicates that thiazepine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol possess activity against various bacterial strains. For instance, analogs have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 1.55 to 2.87 μg/mL .
Anticonvulsant Effects
The anticonvulsant potential of thiazepine derivatives has been explored in various studies. In animal models, compounds structurally related to 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol showed significant protection against induced seizures. For example, certain derivatives provided up to 80% protection at doses as low as 0.4 mg/kg in acute toxicity tests .
Cytotoxicity and Cancer Research
The cytotoxic effects of thiazepine derivatives have been evaluated in different cancer cell lines. Studies using B16F10 murine melanoma cells revealed that specific analogs inhibited cellular proliferation without significant cytotoxicity at lower concentrations (≤20 µM) over 48 and 72 hours . This suggests a promising therapeutic window for further development.
Case Study 1: Anti-Tubercular Activity
A study conducted on a series of benzodiazepine derivatives highlighted the importance of structural features in enhancing anti-tubercular activity. The thiazepine framework was crucial for activity, with some compounds showing potent effects against resistant strains of Mycobacterium tuberculosis .
Case Study 2: Anticonvulsant Activity
In a controlled study assessing the anticonvulsant properties of thiazepine derivatives, it was found that modifications at specific positions on the thiazepine ring significantly influenced efficacy. Compounds that incorporated electron-withdrawing groups showed enhanced protective effects in seizure models compared to their unsubstituted counterparts .
Data Tables
| Activity | Compound | MIC (μg/mL) | Protection (%) | Cell Line |
|---|---|---|---|---|
| Anti-Tubercular | 6-(4-Methylphenyl)-6H-benzo[b]indeno... | 1.55 - 2.87 | N/A | Mycobacterium tuberculosis |
| Anticonvulsant | Various Thiazepine Derivatives | N/A | Up to 80% | Seizure Models |
| Cytotoxicity | B16F10 Analog Variants | N/A | N/A | B16F10 Murine Melanoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
